Methyl 2-((2-chlorophenyl)(methyl)amino)acetate
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Overview
Description
Methyl 2-((2-chlorophenyl)(methyl)amino)acetate is an organic compound with the molecular formula C10H12ClNO2 It is a derivative of glycine, where the amino group is substituted with a 2-chlorophenyl and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((2-chlorophenyl)(methyl)amino)acetate typically involves the reaction of 2-chlorobenzylamine with methyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the amine group attacks the carbonyl carbon of the ester, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-((2-chlorophenyl)(methyl)amino)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives, depending on the nucleophile used.
Scientific Research Applications
Methyl 2-((2-chlorophenyl)(methyl)amino)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-((2-chlorophenyl)(methyl)amino)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(2-chlorophenyl)acetate: Similar structure but lacks the amino group.
Methyl (2S)-2-amino-2-(2-chlorophenyl)acetate: A stereoisomer with different spatial arrangement of atoms.
D- (+)-Methyl-alpha-(2-thienylethamino)(2-chlorophenyl)acetate: Contains a thienyl group instead of a phenyl group.
Uniqueness
Methyl 2-((2-chlorophenyl)(methyl)amino)acetate is unique due to the presence of both the 2-chlorophenyl and methylamino groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C10H12ClNO2 |
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Molecular Weight |
213.66 g/mol |
IUPAC Name |
methyl 2-(2-chloro-N-methylanilino)acetate |
InChI |
InChI=1S/C10H12ClNO2/c1-12(7-10(13)14-2)9-6-4-3-5-8(9)11/h3-6H,7H2,1-2H3 |
InChI Key |
ADWQLLQATVCOQH-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC(=O)OC)C1=CC=CC=C1Cl |
Origin of Product |
United States |
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